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molecular formula C10H14BrNS B8660295 1-[(5-Bromothiophen-2-yl)methyl]piperidine CAS No. 860344-84-9

1-[(5-Bromothiophen-2-yl)methyl]piperidine

Cat. No. B8660295
M. Wt: 260.20 g/mol
InChI Key: AKYIVKAPJZOSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915300B2

Procedure details

5-Bromo-2-thiophenecarboxaldehyde (10 mmol) and piperidine (10 mmol) were mixed in THF (10 mL) and dibutyltin dichloride (0.2 mmol) was added. After stirring at RT for 5 minutes, phenylsilane (11 mmol) was added and the reaction allowed to stir at room temperature for a further 17 h. The reaction was then concentrated in vacuo and the residue purified by flash chromatography (silica gel, DCM) to give 1-(5-bromo-thiophen-2-ylmethyl)-piperidine: m/z=260, 262 in MS ES+ as a golden oil which was used directly in the subsequent step. A reaction tube containing a magnetic stirrer bar was charged with 4-carboxyphenylboronic acid (0.05 mmol), the thiophene bromide (0.05 mmol), Pd(PPh3)4 (0.025 mmol), acetonitrile (2 mL) and 1M Na2CO3 (aq) (2 mL). The reaction tube was then sealed and heated by microwave irradiation (100 W, 4 mins) to 150° C. and held at that temperature for 10 mins. After being allowed to cool to room temperature the reaction were acidified to pH 1 with 1M HCl and the resulting precipitate filtered off. This crude product was then passed through a silica plug to remove any inorganic species and concentrated to give a the title compound as a brown powder m/z=304 in MS ES+, which was characterised by hplc and MS and used in the next step without any further purification.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
reactant
Reaction Step Two
Quantity
11 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([CH:7]=O)=[CH:4][CH:3]=1.[NH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.C([Sn](Cl)(Cl)CCCC)CCC.C1([SiH3])C=CC=CC=1>C1COCC1>[Br:1][C:2]1[S:6][C:5]([CH2:7][N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
BrC1=CC=C(S1)C=O
Name
Quantity
10 mmol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.2 mmol
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(Cl)Cl
Step Three
Name
Quantity
11 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)[SiH3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at room temperature for a further 17 h
Duration
17 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (silica gel, DCM)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=CC=C(S1)CN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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